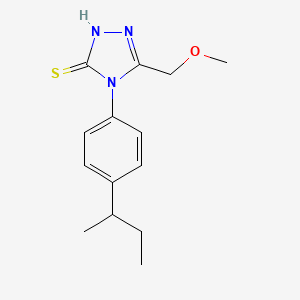

4-(4-sec-butylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

1,2,4-Triazole derivatives, including compounds structurally related to "4-(4-sec-butylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol," are widely studied for their pharmacological properties and potential applications in various fields. These compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, due to their versatile molecular framework which allows for extensive chemical modifications (Labanauskas et al., 2004).

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or their derivatives under various conditions. For example, S-alkylated triazole thiols are synthesized from the alkylation of corresponding thiosemicarbazides with alkyl halides or by acylation followed by cyclization processes (Labanauskas et al., 2004).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies reveal the planarity or non-planarity of the triazole ring and the substituent effects on the overall molecular conformation (Düğdü et al., 2013).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and oxidation, providing a pathway to a wide range of functionalized compounds. These reactions are critical for modifying the chemical and biological properties of the triazole derivatives (Osmanov et al., 2020).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the triazole ring. These properties are essential for determining the compound's suitability for various applications (Askerov et al., 2019).

Scientific Research Applications

Chemical Synthesis and Characterization

Research on triazole derivatives, including compounds related to 4-(4-sec-butylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, has led to the development of new chemical entities with potential applications in various fields. For instance, the study by Wurfer and Badea (2021) focused on synthesizing new triazole compounds and characterized them using spectroscopic methods, demonstrating the potential of these compounds for further chemical modification and application in material science and medicinal chemistry (Wurfer & Badea, 2021).

Antimicrobial and Antifungal Activities

Triazole derivatives have shown promising antimicrobial and antifungal activities. Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2010). This suggests that triazole derivatives could be explored further for the development of new antimicrobial agents.

Corrosion Inhibition

The application of triazole derivatives in corrosion inhibition has been widely studied. Bentiss et al. (2009) investigated the inhibition performance of a triazole compound on mild steel in hydrochloric acid medium, demonstrating high efficiency and suggesting the potential for these compounds in protecting metals from corrosion (Bentiss et al., 2009).

Anticancer Properties

The exploration of triazole derivatives for anticancer properties has yielded positive outcomes. Bekircan et al. (2008) synthesized new triazole derivatives and screened them for anticancer activity against a panel of 60 cell lines, identifying compounds with promising activity (Bekircan et al., 2008). This indicates the potential of triazole derivatives in the development of new anticancer drugs.

DNA Methylation Inhibition

Recent studies have also explored the role of triazole derivatives in DNA methylation inhibition, which is a critical area in cancer research. Hovsepyan et al. (2018) synthesized new triazole thioether derivatives and studied their effect on the methylation level of tumor DNA, opening new avenues for research in cancer therapeutics (Hovsepyan et al., 2018).

properties

IUPAC Name |

4-(4-butan-2-ylphenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-4-10(2)11-5-7-12(8-6-11)17-13(9-18-3)15-16-14(17)19/h5-8,10H,4,9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODTYVGSIIOAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N2C(=NNC2=S)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)

![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)

![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)

![2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4625307.png)

![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)